molecular formula C7H7BrFNO2S B1384936 5-Bromo-2-fluoro-4-methylsulfonylaniline CAS No. 1020722-18-2

5-Bromo-2-fluoro-4-methylsulfonylaniline

Cat. No. B1384936
CAS RN: 1020722-18-2
M. Wt: 268.11 g/mol
InChI Key: AUABVVTVFCCXIC-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methylsulfonylaniline (5-BrFMS) is a fluorinated aromatic amine that has been used in a variety of applications, including as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals. 5-BrFMS is also a key component in the synthesis of various compounds, including fluorinated polymers, pharmaceuticals, and agrochemicals. The unique properties of 5-BrFMS make it an attractive choice for a wide range of applications.

Scientific Research Applications

  • Fluorosulfonylation Reagent Development : Jing Leng and Hua-Li Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which possesses three addressable handles (vinyl, bromide, and sulfonyl fluoride). This reagent serves as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material, expanding the SuFEx tool cabinet. Its application in regioselective synthesis of 5-sulfonylfluoro isoxazoles demonstrates its potential in creating functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

  • Anticancer Compound Synthesis : Q. Miao, Xiaowei Yan, and Kejian Zhao (2010) synthesized 1‐[(5‐Bromo‐2‐thienyl)sulfonyl]‐5‐fluoro‐1,2,3,4‐tetrahydropyrimidine‐2,4‐dione, showing significant anticarcinogenic activity against HL-60 and BEL-7402 cancer cells. This research highlights the use of bromo- and fluoro-substituted compounds in developing potential anticancer agents (Miao, Yan, & Zhao, 2010).

  • Synthesis of Dopamine and Serotonin Receptor Antagonists : Y. Hirokawa, T. Horikawa, and S. Kato (2000) described the efficient synthesis of a compound related to 5-Bromo-2-fluoro-4-methylsulfonylaniline, which is part of a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist. This showcases the role of such compounds in synthesizing neurotransmitter receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).

  • Chemoselective Functionalization in Organic Synthesis : Bryan W. Stroup et al. (2007) explored the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, which is structurally similar to this compound. This research is significant for understanding selective substitution reactions in organic synthesis, which is crucial for developing specific pharmaceutical compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

  • High-Performance Liquid Chromatographic Enantioseparation : B. Chankvetadze et al. (1997) conducted studies using 3-Fluoro-, 3-chloro- and 3-bromo-5-methylphenylcarbamates of cellulose and amylose as chiral stationary phases for high-performance liquid chromatography (HPLC). This research is pertinent to the separation of enantiomers in analytical chemistry, where halogenated compounds play a vital role (Chankvetadze et al., 1997).

properties

IUPAC Name

5-bromo-2-fluoro-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c1-13(11,12)7-3-5(9)6(10)2-4(7)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUABVVTVFCCXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601248982
Record name 5-Bromo-2-fluoro-4-(methylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020722-18-2
Record name 5-Bromo-2-fluoro-4-(methylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020722-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluoro-4-(methylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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